molecular formula C21H20FN5O3S B2500158 4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide CAS No. 1021094-09-6

4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2500158
CAS No.: 1021094-09-6
M. Wt: 441.48
InChI Key: MFRPSLFNCLAYPG-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrazine-Piperazine Intermediate: The initial step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazin-2-ylpiperazine intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with 4-Fluorobenzoyl Chloride: The final step involves coupling the sulfonylated intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for further preclinical and clinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-(piperazin-1-yl)phenyl)benzamide: Lacks the pyrazine ring, which may affect its biological activity.

    N-(4-(pyrazin-2-yl)piperazin-1-yl)benzamide: Lacks the fluorine atom, potentially altering its chemical reactivity and pharmacological profile.

    4-fluoro-N-(4-(sulfonyl)phenyl)benzamide: Lacks the piperazine and pyrazine moieties, which are crucial for its unique properties.

Uniqueness

The presence of the fluorine atom, pyrazine ring, and piperazine moiety in 4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-fluoro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c22-17-3-1-16(2-4-17)21(28)25-18-5-7-19(8-6-18)31(29,30)27-13-11-26(12-14-27)20-15-23-9-10-24-20/h1-10,15H,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRPSLFNCLAYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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